Enantioselective Dopamine D3 Receptor Binding: (R)- vs. (S)-3-(2-Methoxyphenyl)morpholine
The (R)-enantiomer of 3-(2-methoxyphenyl)morpholine exhibits nanomolar affinity for the dopamine D3 receptor, whereas the (S)-enantiomer shows substantially weaker binding. This enantioselectivity is critical for designing targeted antipsychotic agents with minimized off-target effects [1]. Direct comparative studies within the aryl-morpholine series demonstrate that the (R)-configuration at the 3-position of the morpholine ring is essential for achieving functional selectivity for D3 over D2 receptors [2].
| Evidence Dimension | Binding affinity for dopamine D3 receptor |
|---|---|
| Target Compound Data | Ki = nanomolar range (exact value pending disclosure in primary literature; vendor data indicates < 100 nM) |
| Comparator Or Baseline | (S)-3-(2-Methoxyphenyl)morpholine: significantly reduced affinity; exact Ki not reported but described as 'substantially weaker' |
| Quantified Difference | Not fully quantified in public domain; class-level inference from related aryl-morpholine D3 antagonists shows 10- to 100-fold enantioselectivity |
| Conditions | In vitro radioligand displacement assay using human D3 receptor expressed in CHO cells [1] |
Why This Matters
Procurement of the enantiopure (R)-isomer is essential for achieving D3 receptor engagement; the racemic mixture or (S)-enantiomer will not reproduce the same pharmacological profile.
- [1] Novel morpholine scaffolds as selective dopamine (DA) D3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2016, 26(4), 1165-1170. DOI: 10.1016/j.bmcl.2016.01.045 View Source
- [2] Design and synthesis of a functionally selective D3 agonist and its in vivo delivery via the intranasal route. Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5691-5695. DOI: 10.1016/j.bmcl.2007.07.065 View Source
